1-Methyl-4-dodecyl-piperazine
Description
Properties
CAS No. |
55546-05-9 |
|---|---|
Molecular Formula |
C17H36N2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
1-dodecyl-4-methylpiperazine |
InChI |
InChI=1S/C17H36N2/c1-3-4-5-6-7-8-9-10-11-12-13-19-16-14-18(2)15-17-19/h3-17H2,1-2H3 |
InChI Key |
YSBGRLGSDJOINT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCN(CC1)C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that piperazine derivatives, including 1-Methyl-4-dodecyl-piperazine, may exhibit selective cytotoxicity against cancer cells. For instance, a study evaluated a library of piperazine-derived compounds for their effects on breast cancer cells (MCF7) and non-small cell lung cancer cells (A549). The findings suggested that certain derivatives displayed significant anticancer activity with lower IC50 values compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 35 | MCF7 | 23.0 | Moderate |
| 37 | A549 | 18.7 | High |
| Cisplatin | A549 | 25.6 | Reference |
The selectivity of these compounds indicates their potential as promising candidates for developing new anticancer agents.
Antimicrobial Activity
Piperazine derivatives are also noted for their antimicrobial properties. Research has shown that compounds with similar structures to this compound exhibit significant antibacterial activity against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the piperazine moiety enhances the antimicrobial efficacy, making it a valuable scaffold for developing new antibiotics .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of piperazine derivatives in drug development:
- Study on Anticancer Agents : A comprehensive evaluation involving multiple piperazine derivatives demonstrated their selective cytotoxicity against both breast cancer and lung cancer cell lines, suggesting a broad spectrum of anticancer activity .
- Antimicrobial Efficacy : Another study focused on synthesizing derivatives related to piperazine, which showed promising results against resistant bacterial strains, indicating their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Key Observations:
- Biological Activity : Aryl-substituted piperazines (e.g., 4-methoxyphenyl or chlorophenyl) often target neurotransmitter systems (e.g., dopamine D2 receptors ), while alkyl chains may favor antimicrobial or antiparasitic effects .
Structural and Functional Comparisons
Alkyl vs. Aryl Substituents
- Alkyl Chains : Long chains (e.g., dodecyl) enhance lipid bilayer interaction, critical for antimicrobial agents. For example, 1-methyl-piperazine dithiocarbamates with alkyl groups showed antischistosomal activity .
- Aryl Groups : Aryl substituents enable π-π stacking and hydrogen bonding, as seen in 1-aroyl-4-(4-methoxyphenyl)piperazines, which form supramolecular networks via C–H⋯O bonds .
Receptor Binding and Selectivity
- Dopamine D2 Affinity : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated high D2 receptor binding (Ki < 10 nM) due to nitro and methoxy groups . In contrast, alkyl chains like dodecyl may sterically hinder orthosteric site binding.
- CCR5 Antagonism : Piperazines with sulfonyl and methyl groups (e.g., Sch-350634) exhibit HIV-1 inhibition via CCR5 receptor blockade, highlighting the role of polar substituents .
Research Findings and Implications
- Antimicrobial Potential: Alkyl-piperazines with long chains (e.g., dodecyl) may disrupt microbial membranes, similar to quaternary ammonium compounds.
- Toxicity Considerations : Long alkyl chains could increase cytotoxicity, as seen in some surfactants, necessitating structure-activity relationship (SAR) optimization .
- Drug Delivery : The dodecyl chain might enable self-assembly into micelles, enhancing drug encapsulation and delivery .
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves alkylating 1-methylpiperazine with a dodecyl halide (e.g., 1-bromododecane). The reaction proceeds via nucleophilic substitution, where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of the alkyl halide.
Key Steps
-
Base Activation : A strong base (e.g., NaOH, K₂CO₃) deprotonates the amine, enhancing nucleophilicity.
-
Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or toluene improve reactivity.
-
Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate the reaction by facilitating interfacial interactions.
Example Protocol
-
Reactants : 1-Methylpiperazine (1 equiv), 1-bromododecane (1.2 equiv), K₂CO₃ (2 equiv)
-
Workup : Extract with dichloromethane, wash with brine, and purify via column chromatography.
Reductive Amination
Ketone Intermediate Formation
This method employs a dodecyl-containing ketone (e.g., dodecyl methyl ketone) and methylamine. The imine intermediate is reduced to form the piperazine ring.
Procedure
-
Imine Formation : React dodecyl methyl ketone with methylamine in ethanol at 45°C.
-
Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the imine.
Optimization
Catalytic Hydrogenation
Transition Metal Catalysis
Palladium or nickel catalysts enable selective alkylation under hydrogen pressure. This method avoids stoichiometric bases and reduces waste.
Protocol
-
Reactants : 1-Methylpiperazine, 1-dodecene, H₂ (5–20 bar).
Advantages
Phase-Transfer Catalyzed Alkylation
Enhanced Reactivity in Biphasic Systems
Phase-transfer catalysis (PTC) improves reaction efficiency by shuttling ions between aqueous and organic phases.
Typical Setup
Reaction Time : 6–8 hours at 60°C.
Yield : 68–75%.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions.
Procedure
-
Reactants : 1-Methylpiperazine, 1-bromododecane, K₂CO₃.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Direct Alkylation | 65–78 | 24 h | Simplicity |
| Reductive Amination | 50–62 | 12 h | Avoids alkyl halides |
| Catalytic Hydrogenation | 70–85 | 12 h | High selectivity |
| Phase-Transfer Catalysis | 68–75 | 6–8 h | Energy efficiency |
| Microwave-Assisted | 80–88 | 0.3 h | Rapid synthesis |
Challenges and Solutions
Selectivity Issues
Piperazine’s two amine sites risk dialkylation. Strategies to mitigate this include:
Purification
Industrial Applications
1-Methyl-4-dodecyl-piperazine is a precursor in surfactants and pharmaceutical agents (e.g., antiviral drugs). Its long alkyl chain enhances lipid solubility, making it valuable in drug delivery systems .
Q & A
Q. What are the standard synthetic routes for 1-Methyl-4-dodecyl-piperazine, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting piperazine derivatives with alkyl halides or activated carboxylic acids. For example, coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) facilitate amide bond formation between piperazine and dodecyl groups . Optimization of solvent polarity (e.g., DMF or dichloromethane) and temperature (room temperature vs. reflux) significantly impacts yield. Purification typically involves column chromatography or recrystallization, with yields averaging 70–85% depending on substituent steric effects .
Q. How is structural characterization performed for piperazine derivatives like this compound?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions and confirm alkyl chain integration.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected m/z ~339 for C17H36N2).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding supramolecular interactions .
- Elemental Analysis : Validates purity (>95%) .
Q. What role does the dodecyl chain play in the compound’s physicochemical properties?
The hydrophobic dodecyl chain enhances lipid solubility, affecting:
- LogP : Increases hydrophobicity (predicted LogP ~5.2), improving membrane permeability.
- Aggregation Behavior : Long alkyl chains promote micelle formation in aqueous solutions, relevant for drug delivery systems .
- Thermal Stability : Higher melting points (e.g., 120–140°C) compared to shorter-chain analogs .
Q. What are common impurities in synthesis, and how are they detected?
Impurities include unreacted starting materials (e.g., residual piperazine) or byproducts from incomplete alkylation. Detection methods:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress.
- HPLC-MS : Identifies low-abundance impurities (<0.5%) .
- Karl Fischer Titration : Quantifies water content, critical for hygroscopic intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Q. How do structural variations in piperazine derivatives lead to contradictory bioactivity data?
Minor substituent changes alter binding affinity and pharmacokinetics. For example:
- Electron-Withdrawing Groups (e.g., nitro, chloro) reduce basicity of the piperazine nitrogen, affecting receptor interactions.
- Alkyl Chain Length : Longer chains (e.g., dodecyl vs. methyl) improve membrane penetration but may reduce solubility, leading to inconsistent in vitro/in vivo results .
- Crystal Polymorphism : Different packing arrangements (e.g., hydrogen-bonded sheets vs. disordered structures) influence dissolution rates and bioavailability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration and receptor docking (e.g., dopamine D3 receptors) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- QSAR Models : Correlate alkyl chain length with antimicrobial IC50 values .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Degradation : Decomposition above 200°C produces volatile amines and hydrocarbons (TGA analysis recommended).
- Light Sensitivity : Aromatic substituents may require amber glassware to prevent photodegradation.
- pH-Dependent Hydrolysis : Stable in neutral buffers but degrades in strong acids/bases via piperazine ring cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
